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Compound of Interest |

Compound Name: Dimethyl(octyl)phosphane
CAS No.: 34684-16-7
Cat. No.: B1630159

Executive Summary

Dimethyl(octyl)phosphane (Me

P(Oct)) represents a strategic "hybrid" ligand in organophosphorus chemistry, bridging the gap
between the high volatility/basicity of trimethylphosphine (PMe

) and the steric bulk of trioctylphosphine (P(Oct)
).

This guide analyzes its

P NMR signature—a critical quality attribute (CQA) for verifying ligand integrity and electronic
donation potential—and compares it against standard alternatives.

The P NMR Signature

The

P nucleus is 100% naturally abundant with a spin of 1/2, making it an excellent handle for
structural validation. For alkyl phosphines, the chemical shift (

) is highly sensitive to the alkyl substitution pattern (cone angle and electron density).

Primary Chemical Shift
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o Compound: Dimethyl(octyl)phosphane[1][2][3][4]
e Chemical Shift (
):-49.0 ppm (
2 ppm)
o Multiplicity: Singlet (in proton-decoupled
P{1H} mode)
» Reference: Relative to 85% H
PO
(0 ppm).
Mechanistic Insight: The shift of -49 ppm places Me

P(Oct) in the electron-rich, shielded region typical of tertiary alkyl phosphines. It is significantly
downfield (deshielded) from PMe

(-62 ppm) due to the
-effect of the longer octyl chain, yet remains upfield from P(Oct)

(-30 ppm). This intermediate shift correlates with its "Goldilocks" steric profile—providing
sufficient donation for catalysis without the extreme steric crowding of trioctyl variants.

Comparative Performance Analysis

The following table contrasts Me

P(Oct) with its primary alternatives. The "Shift (

)" serves as a direct indicator of the electronic environment.
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Trimethylphosphine Trioctylphosphine
Dimethyl(octyl)phos
Feature (PMe yl(octyl)phosp  (p(Oct)
hane
) )
-62.0 ppm ~-49.0 ppm -30.0 to -32.0 ppm

P Chemical Shift

Oxidation Product (

)

+36.0 ppm (OPMe

)

+42.0 to +45.0 ppm +48.0 ppm (TOPO)

Physical State

Volatile Liquid / Gas
(bp 38°C)

Liquid (High Boiling) Viscous Liquid

High (Requires

Air Sensitivity Pyrophoric (Extreme) Moderate to High
Schlenk)
Ligand Cone Angle 118° ~125-130° (Est.) 170°
Small, basic ligand for ~ Balanced Bulky ligand for

Application

tight binding

steric/electronic profile  stabilization

Analytic Note: The shift difference between the phosphine (-49 ppm) and its oxide (+42 ppm) is

approximately 90 ppm. This massive spectral window makes

P NMR the definitive method for quantifying ligand purity and shelf-life degradation.

Visualization: Electronic & Steric Mapping

The diagram below illustrates the logical relationship between alkyl substitution, chemical shift,

and steric bulk.
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Trimethylphosphine + Steric Bulk Dimethyl(octyl)phosphane ++ Steric Bulk Trioctylphosphine
(PMe3) + Deshielding r (Me2P(Oct)) ++ Deshielding - (P(Oct)3)
Shift: -62 ppm Shift: ~ -49 ppm Shift: -30 ppm
Cone Angle: 118° Cone Angle: ~128° Cone Angle: 170°
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Caption: Electronic and steric progression of alkyl phosphines. Me

P(Oct) occupies the optimal middle ground.

Experimental Protocol: Anaerobic NMR Acquisition

Because dimethyl(octyl)phosphane is air-sensitive, standard NMR preparation will result in
immediate oxidation (appearing at ~+42 ppm). The following self-validating protocol ensures
data integrity.

Reagents & Equipment

e Solvent: C

D
(Benzene-d6) or Toluene-d8 (Preferred for solubility and inertness; CDCI
can be acidic and promote oxidation).

¢ Vessel: J-Young NMR tube (Teflon valve) or flame-sealed tube.

o Atmosphere: Nitrogen or Argon glovebox/Schlenk line.

Step-by-Step Workflow

e Preparation (Inert Environment):
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o Inside a glovebox, dissolve ~10-20 mg of Dimethyl(octyl)phosphane in 0.6 mL of
deoxygenated C

D

o Critical Check: Ensure the solvent has been stored over molecular sieves to remove trace
water.

e Sealing:

o Transfer to a J-Young NMR tube and seal the Teflon valve tightly before removing from the
glovebox.

e Acquisition Parameters:
o Pulse Sequence:zgpg30 (Proton-decoupled 31P).

o Relaxation Delay (D1): Set to >2-5 seconds. (Phosphorus nuclei have long T1 relaxation
times; short delays reduce integration accuracy).

o Sweep Width: 400 ppm (typically -100 to +300 ppm) to capture both the phosphine and
potential oxide impurities.

o Data Validation (The "Self-Check"):
o Pass: Single sharp peak at -49.0 ppm.
o Fail (Oxidized): Appearance of a secondary peak at +42 to +45 ppm.

o Fail (Acidified): Broadening of the peak or shift drift (indicates protonation if acidic solvent
was used).
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Caption: Decision tree for validating Dimethyl(octyl)phosphane purity via
P NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://magritek.com/2023/03/13/monitoring-the-oxidation-of-phosphine-ligands-using-31p-nmr/
https://pubs.rsc.org/en/content/articlelanding/2026/cp/d5cp03320a
https://www.benchchem.com/product/b1630159?utm_src=pdf-custom-synthesis
https://patents.google.com/patent/JPH09215934A/ja
https://patents.google.com/patent/JPH09215934A/ja
https://patents.google.com/patent/CN106083774A/zh
https://patents.google.com/patent/CN106083774A/zh
https://patents.google.com/patent/KR100880138B1/ko
https://patents.google.com/patent/KR100880138B1/ko
https://www.guidechem.com/dictionary_keys_C10H23P.html
https://www.benchchem.com/product/b1630159#31p-nmr-chemical-shift-of-dimethyl-octyl-phosphane
https://www.benchchem.com/product/b1630159#31p-nmr-chemical-shift-of-dimethyl-octyl-phosphane
https://www.benchchem.com/product/b1630159#31p-nmr-chemical-shift-of-dimethyl-octyl-phosphane
https://www.benchchem.com/product/b1630159#31p-nmr-chemical-shift-of-dimethyl-octyl-phosphane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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